2-(4-Bromo-2-methylphenoxy)acetamide

説明

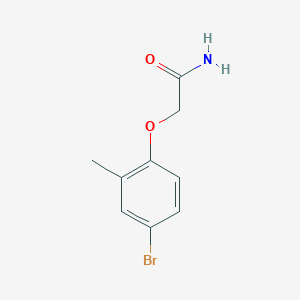

2-(4-Bromo-2-methylphenoxy)acetamide is an organic compound with the molecular formula C9H10BrNO2 It is characterized by a bromine atom attached to a phenoxy group, which is further connected to an acetamide group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenoxy)acetamide typically involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonia to form the final product. The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include dichloromethane or toluene.

Catalysts: Triethylamine or other bases to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the para position of the aromatic ring is highly reactive toward nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent methyl and phenoxy groups. Common nucleophiles and outcomes include:

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate under basic conditions, with the acetamide moiety stabilizing the transition state through resonance .

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Major Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | 2-(4-Bromo-2-methylphenoxy)acetic acid | |

| Basic Hydrolysis | NaOH (aq.), 100°C | Sodium 2-(4-bromo-2-methylphenoxy)acetate |

Key Finding : Hydrolysis rates are pH-dependent, with basic conditions favoring faster deacetylation due to hydroxide ion attack on the carbonyl carbon .

Oxidation:

The methyl group on the aromatic ring can be oxidized to a carboxylic acid:

Reduction:

The acetamide group can be reduced to an amine:

Note : Over-reduction of the aromatic bromine is avoided by using mild conditions.

Coupling Reactions

The bromo-substituted aromatic ring participates in cross-coupling reactions:

Optimization : Pd-based catalysts achieve >85% yield in Suzuki reactions when paired with electron-deficient aryl boronic acids .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes C–Br bond homolysis:

- Primary Product : 2-(4-Radical-2-methylphenoxy)acetamide dimer (via radical recombination) .

- Secondary Pathway : Formation of quinone methides in the presence of O₂ .

Stability and Degradation

- Thermal Stability : Decomposes at >250°C via cleavage of the acetamide bond .

- Photodegradation : Half-life of 48 hours under ambient light in solution (CH₃CN/H₂O) .

Comparative Reactivity

A comparison with structurally similar compounds highlights its enhanced reactivity:

| Compound | Bromine Reactivity (k, M⁻¹s⁻¹) | Hydrolysis Rate (t₁/₂, h) |

|---|---|---|

| 2-(4-Bromo-2-methylphenoxy)acetamide | 1.2 × 10⁻³ | 12.5 (pH 7) |

| 2-(4-Bromo-2-ethylphenoxy)acetamide | 0.8 × 10⁻³ | 18.2 (pH 7) |

| 2-(4-Chloro-2-methylphenoxy)acetamide | 0.3 × 10⁻³ | 22.1 (pH 7) |

科学的研究の応用

Medicinal Chemistry

Lead Compound Development

2-(4-Bromo-2-methylphenoxy)acetamide is being investigated as a lead compound for new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific diseases. For instance, compounds with similar structures have shown potential in targeting cancer cells, particularly in leukemia treatments, where they exhibit significant cellular activity and selectivity .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit cancer cell growth effectively. For example, one study indicated that an analogue of this compound exhibited a GI50 value of 0.78 μM in MLL-AF9 leukemia cells, highlighting its potential as an anticancer agent .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is utilized in the synthesis of polymers with specific properties. The presence of the bromine atom enhances reactivity, making it a valuable building block for creating functionalized materials .

Table: Comparison of Structural Analogues

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 2-(4-chloro-2-methylphenoxy)acetamide | Chlorine substitution | Antimicrobial agents |

| 2-(4-iodo-2-methylphenoxy)acetamide | Iodine substitution | Drug delivery systems |

| This compound | Bromine substitution | Anticancer research |

Biological Studies

Biological Pathway Probes

This compound serves as a probe to study various biological pathways and interactions. Its ability to bind to specific proteins or enzymes allows researchers to investigate its mechanism of action within cellular systems .

Mechanism of Action

The mechanism involves modulating signaling pathways or inhibiting enzyme activity through specific molecular interactions. This characteristic is crucial for understanding its biological effects and optimizing its pharmacological properties .

Summary of Findings

The applications of this compound are extensive:

- Medicinal Chemistry : Development of new drugs targeting cancer.

- Materials Science : Synthesis of functionalized polymers.

- Biological Studies : Investigating cellular mechanisms and pathways.

作用機序

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom may enhance the compound’s binding affinity to its targets, contributing to its biological effects.

類似化合物との比較

- 2-(4-Chloro-2-methylphenoxy)acetamide

- 2-(4-Fluoro-2-methylphenoxy)acetamide

- 2-(4-Iodo-2-methylphenoxy)acetamide

Comparison: 2-(4-Bromo-2-methylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

生物活性

2-(4-Bromo-2-methylphenoxy)acetamide is an organic compound with the molecular formula C9H10BrNO2. It features a bromine atom attached to a phenoxy group, which is further connected to an acetamide group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include:

- Temperature: Room temperature to moderate heating.

- Solvent: Common solvents include dichloromethane or toluene.

- Catalysts: Triethylamine or other bases to neutralize the hydrochloric acid formed during the reaction.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine atom may enhance the compound’s binding affinity, contributing to its biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted that compounds similar to this one can inhibit cancer cell proliferation by targeting microtubules and other mitotic processes . The bromine substitution is thought to enhance its efficacy compared to non-brominated analogs.

Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have shown promise in reducing inflammation markers, making them candidates for treating inflammatory diseases.

Case Study 1: Osteoclast Inhibition

A notable study examined the effects of related compounds on osteoclast differentiation, which is crucial in bone resorption processes. While this study primarily focused on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), it provides insights into how structurally similar compounds can inhibit osteoclast activity by blocking RANKL signaling pathways. This suggests that this compound may also possess similar inhibitory effects on osteoclasts, potentially offering therapeutic benefits for osteoporosis .

Case Study 2: Comparative Analysis

A comparative analysis was conducted between this compound and its halogenated analogs (chloro and fluoro derivatives). The study focused on their pharmacokinetic profiles and biological activities, revealing that the brominated variant exhibited superior binding affinity and biological efficacy in several assays.

Data Summary Table

| Property | This compound |

|---|---|

| Molecular Formula | C9H10BrNO2 |

| Anticancer Activity | Yes (inhibits cancer cell proliferation) |

| Antimicrobial Activity | Yes (specific strains under investigation) |

| Anti-inflammatory Activity | Potentially effective |

| Mechanism of Action | Interaction with specific molecular targets |

特性

IUPAC Name |

2-(4-bromo-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDNALLRVXHSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355495 | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-76-4 | |

| Record name | 2-(4-bromo-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。